![molecular formula C28H32N4O3S B2844725 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide CAS No. 477485-61-3](/img/structure/B2844725.png)
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C28H32N4O3S and its molecular weight is 504.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The compound can be described by its molecular formula C23H30N4O2S. Its structure features a benzimidazole moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds containing benzimidazole derivatives exhibit promising anticancer properties. For instance, studies have shown that related benzimidazole derivatives can inhibit cancer cell proliferation in various human cancer cell lines:
- HeLa cells : Cytotoxicity tests revealed significant effects on HeLa cells with IC50 values reported as low as 6.2 nM for some derivatives .
- MDA-MB-231 : The compound's structural analogs demonstrated notable cytotoxic effects against breast cancer cells, indicating potential for further development as anticancer agents .
Antimicrobial Activity
The compound's derivatives have also been evaluated for their antimicrobial properties:
- Antibacterial : Several studies reported that benzimidazole derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined, highlighting the effectiveness of these compounds compared to standard antibiotics like ciprofloxacin .
- Antifungal : The antifungal activity was assessed against Candida albicans and Aspergillus niger, with some derivatives exhibiting potent antifungal properties .
Enzyme Inhibition
The compound has been identified as an inhibitor of heparanase, an enzyme implicated in cancer metastasis and other pathological processes. Specifically, derivatives exhibited IC50 values ranging from 0.23 to 0.29 µM, suggesting strong potential for therapeutic applications in cancer treatment .
Case Studies
- Study on Heparanase Inhibition : A study focused on N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides demonstrated effective heparanase inhibition. The results indicated that modifications to the benzimidazole structure could enhance inhibitory potency, suggesting a structure-activity relationship that warrants further investigation .
- Cytotoxicity Testing : A series of benzimidazole derivatives were tested against various cancer cell lines, including HT-29 and HepG2. The results showed that specific modifications led to increased cytotoxicity, reinforcing the importance of structural diversity in developing effective anticancer agents .
Research Findings Summary
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Applications De Recherche Scientifique
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds containing benzimidazole moieties often exhibit significant anticancer properties. N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of benzimidazole showed promising results against breast cancer cell lines, suggesting a potential for this compound to be developed as an anticancer agent .
1.2 Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Benzimidazole derivatives have been reported to possess antibacterial and antifungal properties. In vitro studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .
Neuropharmacology
2.1 Neuroprotective Effects
Given the structural similarities to other neuroactive compounds, this benzimidazole derivative may exhibit neuroprotective effects. Research on related compounds has indicated their ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of NMDA receptors by these compounds suggests a pathway through which neuroprotection could be achieved .
2.2 Modulation of Neuroinflammation
Neuroinflammation is a critical factor in many neurological disorders. Compounds like this compound may influence inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and reducing toxicity. SAR studies have revealed that modifications to the benzimidazole core can significantly alter biological activity, guiding the design of more potent analogs .
Table 1: Summary of Experimental Findings on Benzimidazole Derivatives
Analyse Des Réactions Chimiques
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions , primarily targeting the sulfamoyl (-SO₂N-) and benzamide (-CONH-) groups.
Nucleophilic Substitution
The sulfamoyl group participates in nucleophilic substitution reactions, particularly at the sulfur center:
- Amine Substitution : Reacts with primary or secondary amines (e.g., morpholine, piperidine) to form N-alkyl/aryl sulfonamides under mild conditions (DMF, 60–80°C) .
- Thiol Displacement : Thiols (e.g., mercaptoethanol) replace the diisobutylamine groups in polar aprotic solvents (e.g., DMF, DMSO) with catalytic base (e.g., K₂CO₃) .
Example Reaction: Compound+R NH2DMF 80 C4 N R sulfamoyl benzamide derivative+diisobutylamine
Cyclization and Rearrangement
The benzimidazole moiety enables cyclization under specific conditions:
- Thermal Cyclization : Heating in high-boiling solvents (e.g., 1,4-dioxane) promotes intramolecular interactions between the benzimidazole nitrogen and the sulfamoyl group, forming fused heterocycles .
- Acid-Catalyzed Rearrangement : In the presence of H₂SO₄ or polyphosphoric acid, the compound undergoes skeletal rearrangements to yield quinoxaline or benzodiazepine analogs .
Key Observation : Cyclization pathways are highly solvent-dependent. For instance, sulfur-containing additives favor benzimidazole stability, while their absence promotes quinoxaline formation .
Electrophilic Aromatic Substitution
The electron-rich benzimidazole ring undergoes electrophilic substitution at the C-5 and C-6 positions:
Reagent | Product | Conditions |
---|---|---|
HNO₃/H₂SO₄ | Nitro derivatives at C-5/C-6 | 0–5°C, 2–4 hours |
Cl₂/FeCl₃ | Chlorinated benzimidazole derivatives | RT, anhydrous DCM |
Metal-Catalyzed Cross-Coupling
The aryl iodide/bromide substituent (if present) enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:Compound I+Ar B OH 2Pd PPh3 4,Na2CO3Biaryl derivativesThis reactivity is inferred from analogous benzimidazole-containing systems .
Redox Reactions
- Reduction : The sulfamoyl group is resistant to NaBH₄ or LiAlH₄, but the benzamide carbonyl can be reduced to a methylene group (-CH₂-) under harsh conditions (e.g., BH₃·THF) .
- Oxidation : Treatment with m-CPBA or H₂O₂ oxidizes the benzimidazole sulfur (if present) to sulfoxides/sulfones .
Stability and Degradation
- Photodegradation : Exposure to UV light induces cleavage of the sulfamoyl group, forming sulfonic acid byproducts.
- Thermal Stability : Decomposes above 250°C, releasing SO₂ and diisobutylamine.
Propriétés
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3S/c1-19(2)17-32(18-20(3)4)36(34,35)24-15-11-22(12-16-24)28(33)29-23-13-9-21(10-14-23)27-30-25-7-5-6-8-26(25)31-27/h5-16,19-20H,17-18H2,1-4H3,(H,29,33)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWINVKLICXGZHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.